1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, particularly in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and methoxyphenyl group, but differ in their core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in having a piperazine ring and methoxy group, but with a different overall structure.
Uniqueness
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is unique due to its specific combination of functional groups and its potential as a versatile ligand for various receptors. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C20H24N6O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C20H24N6O3/c1-28-16-5-3-15(4-6-16)24-11-13-25(14-12-24)20(27)10-8-18-22-21-17-7-9-19(29-2)23-26(17)18/h3-7,9H,8,10-14H2,1-2H3 |
InChI Key |
ZRKFXFWLROEAHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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